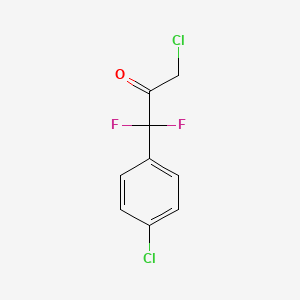
ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate, oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate, or oxalic acid, is a synthetic organic compound used in a variety of applications, ranging from pharmaceuticals to industrial processes. It is a colorless, odorless, and crystalline solid with a molecular formula of C8H6Cl2NO2. Oxalic acid is a common ingredient in many chemical products, and it has a variety of uses in both organic and inorganic chemistry.
科学研究应用
Oxalic acid is used in a variety of scientific research applications, including in organic synthesis and analytical chemistry. It is used to synthesize a variety of compounds, including pharmaceuticals, dyes, and agrochemicals. It is also used in the synthesis of certain polymers, such as polyvinyl alcohol. In analytical chemistry, oxalic acid is used as a reagent in a variety of analytical techniques, such as spectroscopy, chromatography, and electrochemistry.
作用机制
The mechanism of action of oxalic acid is not fully understood. However, it is known to act as an acid-base catalyst in various chemical reactions. It is also known to be a chelating agent, meaning it can bind to certain metals and form complexes. Additionally, oxalic acid has been shown to act as an oxidizing agent, which can be used to reduce certain compounds.
Biochemical and Physiological Effects
Oxalic acid has been shown to have a variety of biochemical and physiological effects. In humans, oxalic acid has been shown to reduce the absorption of certain minerals, such as calcium and iron. It can also increase the risk of kidney stones in individuals with a predisposition to the condition. Additionally, oxalic acid has been shown to be toxic to certain aquatic organisms, such as fish and amphibians.
实验室实验的优点和局限性
The use of oxalic acid in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and it is readily available. Additionally, it is a non-toxic, non-volatile compound, making it safe to use in a laboratory setting. However, oxalic acid has a number of limitations. It is a strong acid, and it can corrode certain materials. It is also a strong oxidizing agent, and it can react with certain compounds, producing unwanted byproducts.
未来方向
There are a number of potential future directions for research involving oxalic acid. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in pharmaceutical and industrial processes. Additionally, further research into its potential toxicity to aquatic organisms and its potential to corrode certain materials could be beneficial. Finally, research into the potential for oxalic acid to be used as an alternative to traditional chemical reagents, such as nitric acid, could be beneficial.
合成方法
Oxalic acid is typically synthesized through the reaction of ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate and nitric acid. This reaction produces oxalic acid in the form of a white crystalline solid. The reaction is typically conducted at a temperature of around 100°C and a pressure of 1 atmosphere. The reaction is typically carried out in a closed vessel, and the reaction time can vary depending on the desired yield.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate, oxalic acid involves the reaction of ethyl 3-(2,3-dichlorophenyl)propanoate with ammonia followed by reaction with oxalic acid.", "Starting Materials": [ "Ethyl 3-(2,3-dichlorophenyl)propanoate", "Ammonia", "Oxalic acid" ], "Reaction": [ "Step 1: Ethyl 3-(2,3-dichlorophenyl)propanoate is reacted with excess ammonia in ethanol at room temperature for 24 hours.", "Step 2: The resulting product, ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate, is isolated by filtration and washed with ethanol.", "Step 3: Ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate is then reacted with oxalic acid in ethanol at reflux for 6 hours.", "Step 4: The resulting product, ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate oxalate, is isolated by filtration and washed with ethanol." ] } | |
CAS 编号 |
502842-04-8 |
分子式 |
C13H15Cl2NO6 |
分子量 |
352.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride](/img/structure/B6231431.png)